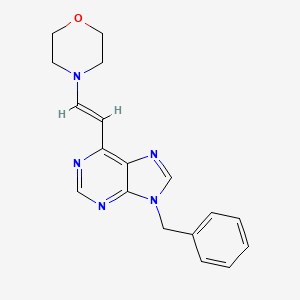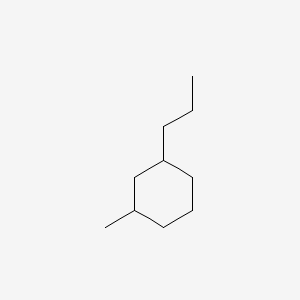
1-Methyl-3-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ . It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the first and third positions, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane. For instance, cyclohexane can be reacted with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-propylcyclohexane. This intermediate can then undergo further alkylation with methyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding alkenes or alkynes. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-propylcyclohexane primarily undergoes substitution reactions due to the saturated nature of the cycloalkane ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can occur in the presence of halogens (e.g., chlorine or bromine) and UV light, leading to the formation of halogenated derivatives.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated intermediates back to saturated compounds.
Major Products Formed:
- Halogenated derivatives (e.g., 1-chloro-3-propylcyclohexane)
- Carboxylic acids or ketones (e.g., 1-methyl-3-propylcyclohexanone)
- Saturated hydrocarbons (e.g., this compound) after reduction .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-propylcyclohexane involves its interaction with molecular targets through hydrophobic interactions due to its non-polar nature. It can penetrate lipid membranes, affecting membrane fluidity and function. The pathways involved are primarily related to its physicochemical properties rather than specific biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A derivative with only a methyl group.
1-Propylcyclohexane: A derivative with only a propyl group.
Uniqueness: 1-Methyl-3-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution provides a distinct steric and electronic environment, making it a valuable compound for studying the effects of alkyl substitution on cycloalkane behavior .
Eigenschaften
CAS-Nummer |
4291-80-9 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1-methyl-3-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HFHJBWYDQAWSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


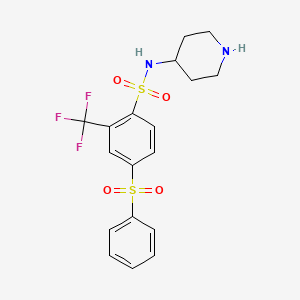
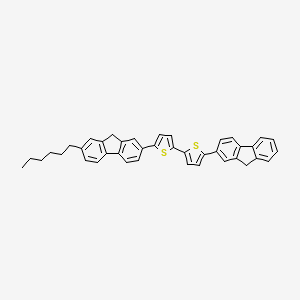
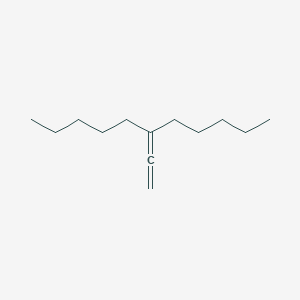
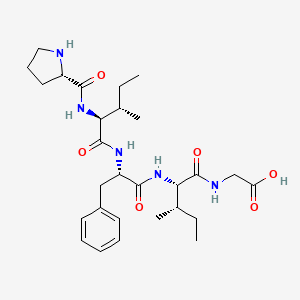

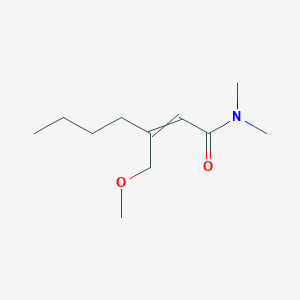

![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
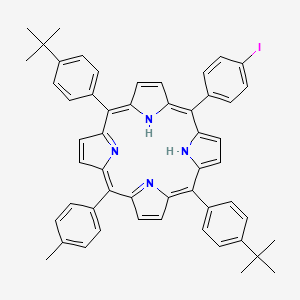
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
